molecular formula C20H27N3O B2574960 N-({[1,1'-bi(cyclopropane)]-1-yl}methyl)-2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide CAS No. 1424359-00-1

N-({[1,1'-bi(cyclopropane)]-1-yl}methyl)-2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide

Cat. No.: B2574960
CAS No.: 1424359-00-1
M. Wt: 325.456
InChI Key: QYUZUOMWWHYCME-UHFFFAOYSA-N
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Description

The compound appears to contain two cyclopropane rings, which are three-membered carbon rings. Cyclopropanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The cyclopropane rings would introduce strain into the molecule, making the bonds easier to break .


Chemical Reactions Analysis

Cyclopropane is significantly more reactive than expected because of the bond angles in the ring . This could potentially influence the reactivity of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For instance, cyclopropane rings are known to be nonpolar and relatively inert .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of dimethyl substituted benzimidazoles, including the cyclopropane fused onto pyrrolo-, pyrido-, azepino-, and azocino[1,2-a]benzimidazoles, has been studied. It was found that dimethyl group substituents significantly reduce the cytotoxicity of benzimidazolequinone towards human skin fibroblast cells (Hehir et al., 2008).
  • Novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid were synthesized, displaying interesting configurations and intermolecular hydrogen bonding patterns (Cetina et al., 2004).

Novel Synthesis Methods

  • An innovative intramolecular oxycyanation of methylenecyclopropanes was developed, which is crucial for creating a range of substituted benzo[d][1,3]oxazines with a cyano group. This method offers high chemo- and regioselectivity (Yuan et al., 2016).
  • A one-pot synthesis of three enaminones was achieved, showcasing the potential for efficient and streamlined synthesis of similar compounds (Barakat et al., 2020).

Applications in Materials Science

  • Research into the relative free energies of solvation of PO, PN, and PC derivatives related to phosphoramide inhibitors of metallopeptidases has implications for materials science, especially in the context of hydrophilicity and hydrogen bonding (Wolfenden & Liang, 1991).
  • The synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene, which involves dimerization and oxidation to form carbonyl products, reveals insights into the structural and chemical properties of such compounds (Billups et al., 1996).

Properties

IUPAC Name

2-cyano-N-[(1-cyclopropylcyclopropyl)methyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-4-9-23-14(2)10-16(15(23)3)11-17(12-21)19(24)22-13-20(7-8-20)18-5-6-18/h10-11,18H,4-9,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUZUOMWWHYCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NCC2(CC2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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